molecular formula C7H9N3O2S B7926979 2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

Cat. No.: B7926979
M. Wt: 199.23 g/mol
InChI Key: RHYUZKKSHJBTOC-UHFFFAOYSA-N
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Description

2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is an acetamide derivative featuring a thiazole ring and an amino group. The compound’s structure comprises a central acetamide backbone substituted with a 2-thiazolyl moiety at the carbonyl terminus and an amino group at the α-carbon (Figure 1). The compound was previously listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis or scalability .

Properties

IUPAC Name

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-3-6(12)10-4-5(11)7-9-1-2-13-7/h1-2H,3-4,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUZKKSHJBTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide typically involves the reaction of thiazole derivatives with amino compounds under controlled conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes nucleophilic acylation with various reagents:

  • Acetic anhydride : Forms N-acetylated derivatives under solvent-free conditions .

  • Benzoyl chloride : Produces N-benzoylated products via electrophilic substitution .

  • Chloroacetyl chloride : Generates N-chloroacetylated analogs under basic conditions .

Example :
2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide+Ac2ON-Acetyl derivative\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{N-Acetyl derivative}

ReactionReagentsConditionsProduct YieldSource
AcetylationAcetic anhydrideSolvent-free, 80°C85–92%
BenzoylationBenzoyl chlorideNaOH, ethanol78–86%
ChloroacetylationChloroacetyl chlorideTriethylamine, DCM70–75%

Condensation with Aldehydes

The amino group reacts with aldehydes to form imine or chalcone derivatives:

  • Aromatic aldehydes (e.g., benzaldehyde): Yield Schiff bases under basic aqueous ethanol .

  • Heterocyclic aldehydes : Form chalcones, which further react with hydrazine hydrate to produce pyrazoline derivatives .

Mechanism :

  • Nucleophilic attack by the amino group on the aldehyde carbonyl.

  • Dehydration to form the imine intermediate.

Cyclization and Thiazole Functionalization

The thiazole ring participates in cycloaddition and substitution reactions:

  • Hydrazonyl chlorides : Form fused thiazole derivatives via [3+2] cycloaddition .

  • Chloroacetone : Generates substituted thiazoles through nucleophilic substitution .

Example :
Thiazole+Hydrazonyl chlorideEtOH, Et3NThiazolo[3,2-b][1][2][4]triazole\text{Thiazole} + \text{Hydrazonyl chloride} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{Thiazolo[3,2-b][1][2][4]triazole}

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

  • N-Acetylated analogs : Show improved anticancer activity against leukemia and melanoma cell lines (GI₅₀: 10–50 μM) .

  • Chalcone derivatives : Demonstrate anti-inflammatory and antitubercular effects (MIC: 0.5–2 μg/mL) .

Stability and Reactivity Considerations

  • pH sensitivity : The compound undergoes hydrolysis under strongly acidic or alkaline conditions, breaking the acetamide bond.

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Comparative Reactivity of Analogues

DerivativeReactivity SiteKey ReactionBioactivity
N-Acetylated analogAmino groupAcylationAnticancer
Chalcone-imine derivativeThiazole C-4Aldol condensationAntimicrobial
Hydrazone-linked thiazoleThiazole S-atomCycloadditionAntitubercular

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with thiazole structures exhibit significant inhibitory effects on various enzymes. For instance, derivatives of thiazole have been synthesized and tested as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative conditions like Alzheimer's disease. The presence of the acetamide moiety enhances binding affinity to the enzyme's active site, making these compounds promising candidates for further development .

Anticonvulsant Activity

Thiazole derivatives have shown potential as anticonvulsants. In studies evaluating the efficacy of various thiazole-integrated compounds, some exhibited significant anticonvulsant properties with median effective doses lower than standard medications like ethosuximide. The structure–activity relationship (SAR) analyses revealed that specific substitutions on the thiazole ring enhanced activity, indicating the importance of molecular modifications in drug design .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented. Recent investigations have shown that certain substituted phenylthiazolamine derivatives demonstrate antibacterial effects comparable to established antibiotics such as norfloxacin. The presence of electron-withdrawing groups on the phenyl ring was identified as a critical factor influencing antibacterial efficacy .

Anticancer Activity

Thiazole-containing compounds have also been explored for their anticancer properties. Studies have reported that thiazole-pyridine hybrids exhibit significant anti-breast cancer activity, outperforming conventional chemotherapeutics like 5-fluorouracil in certain assays. The effectiveness of these compounds appears to be linked to their ability to induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on a series of thiazole derivatives demonstrated that one compound, specifically designed with an acetamide linker, exhibited an IC50 value of 43 nM against AChE, showcasing its potential as a therapeutic agent for cognitive disorders . Molecular docking studies confirmed favorable interactions between the compound and the enzyme's active site.

Case Study 2: Anticonvulsant Activity Assessment

In a comprehensive evaluation of thiazole-based anticonvulsants, one derivative achieved a median effective dose significantly lower than standard treatments in animal models. This study highlighted the importance of substituent positioning on the thiazole ring in enhancing pharmacological activity .

Case Study 3: Antimicrobial Efficacy

Research focusing on new phenylthiazolamine derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were subjected to various microbiological assays, confirming their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide include:

Compound Name Substituents/Modifications Molecular Weight Key Features
N-(Thiazol-2-yl)acetamide Simpler thiazole-acetamide linkage 142.18 g/mol Anti-inflammatory and analgesic activities; forms planar amide-thiazole systems .
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl group at acetamide α-carbon 287.16 g/mol Structural mimic of penicillin lateral chain; forms 1D chains via N–H⋯N hydrogen bonds .
2-(2-Methylphenyl)-N-(thiazol-2-yl)acetamide Methylphenyl substituent 232.30 g/mol Twisted conformation (79.7° dihedral angle) between aromatic and thiazole rings .
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-thiazolidin-5-yl]acetamide Thiazolidinone ring with sulfonyl group 383.45 g/mol Bioactive scaffold with potential antimicrobial properties .
2-Amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride Benzylcarbamoyl and amino groups 257.72 g/mol Enhanced solubility due to charged hydrochloride salt .

Key Observations :

  • Thiazole vs. Thiazolidinone: The presence of a thiazole ring (as in the target compound) versus a thiazolidinone ring () alters electronic properties. Thiazolidinones exhibit higher polarity due to the carbonyl group, influencing solubility and binding affinity .
  • Amino Group Impact: The 2-amino group in the target compound distinguishes it from analogs like N-(thiazol-2-yl)acetamide.

Crystallographic and Hydrogen-Bonding Patterns

Comparative crystallographic data reveal distinct packing motifs:

Compound Dihedral Angles (Aromatic vs. Thiazole) Hydrogen Bonding Patterns
Target Compound Not reported Likely N–H⋯O/N interactions (inferred)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7° R₂²(8) motifs via N–H⋯N bonds along [100] .
N-(Thiazol-2-yl)acetamide Planar alignment Intermolecular N–H⋯S and C–H⋯O interactions .
2-Amino-N-[2-(benzylamino)-2-oxoethyl]acetamide Flexible backbone Intra- and intermolecular N–H⋯O bonds stabilizing helical chains .

Biological Activity

2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. We will present relevant data, case studies, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various bioactive molecules. The presence of the acetamide group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and acetamide functionalities exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate moderate to good activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that modifications in the thiazole structure can lead to varying degrees of antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been extensively studied. A review highlighted that similar compounds showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells:

Compound IC50 (µM) Cell Line
Compound A1.03HepG2
Compound B1.42HepG2
Compound C7.06HepG2

The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce activity .

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Thiazole derivatives have shown promising results in scavenging free radicals and exhibiting protective effects against oxidative damage:

Compound Activity
Compound DEffective in DPPH scavenging
Compound EProtects myocardium against damage

These findings indicate that the antioxidant capacity of such compounds may contribute to their overall therapeutic potential .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting their potential as anti-inflammatory agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria and fungi, demonstrating significant inhibition compared to standard antibiotics.
  • Cytotoxicity Assessment : In vitro studies using MTT assays on HepG2 cells showed that specific modifications to the thiazole ring led to increased cytotoxicity, highlighting the importance of structural optimization in drug design.
  • Antioxidant Mechanism : Research involving animal models indicated that certain thiazole derivatives could mitigate oxidative stress-induced liver damage, showcasing their potential as protective agents in clinical settings.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 2-aminothiazole derivatives with acetamide intermediates using carbodiimide-based reagents (e.g., EDCl) in dichloromethane (DCM) with triethylamine as a base. For example, analogous compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide were synthesized via EDCl-mediated coupling at 273 K for 3 hours, yielding stable amide bonds . Alternative methods avoid acetyl chloride by using triethyl orthoformate and sodium azide in acetic acid under reflux, though yields depend on intermediate stability and solvent choice .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR in DMSO-d₆) with high-resolution mass spectrometry (HRMS). For instance, N-(thiazol-2-yl)acetamide derivatives show characteristic peaks for thiazole protons (δ 7.72–7.95 ppm) and acetamide methyl groups (δ 2.19–2.25 ppm) . Elemental analysis (C, H, N, S) further confirms purity, as seen in compounds with <0.5% deviation between calculated and observed values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use in vitro disc diffusion assays against fungal strains (e.g., C. albicans, A. flavus) with miconazole as a positive control. For example, thiazole-acetamide analogs exhibited zone-of-inhibition diameters of 12–18 mm, with activity linked to electron-withdrawing substituents on the thiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the thiazole ring and acetamide side chain. For instance, replacing the 2-amino group with a carbamimidamido moiety (as in 2-(2-carbamimidamido-4-oxothiazol-5-yl)-N-phenylacetamide) enhanced antifungal activity by 30% due to improved hydrogen bonding with target enzymes . Molecular docking studies (e.g., using AutoDock Vina) can validate interactions with biological targets like fungal lanosterol demethylase.

Q. What mechanisms explain contradictory bioactivity data across similar thiazole-acetamide derivatives?

  • Methodological Answer : Contradictions often arise from divergent synthetic routes or assay conditions. For example, acetylation via triethyl orthoformate (vs. acetyl chloride) may yield impurities that reduce potency . Additionally, solvent polarity (e.g., DMSO vs. water) affects compound solubility and bioavailability, leading to variability in IC₅₀ values. Always cross-validate results using orthogonal assays (e.g., microbroth dilution vs. disc diffusion) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict metabolic hotspots (e.g., oxidation-prone sites on the thiazole ring). For analogs like N-(4-ethoxyphenyl)-2-imino-4-oxothiazolidineacetamide, introducing electron-donating groups (e.g., ethoxy) reduced CYP450-mediated degradation by 40% . Pair this with in vitro microsomal stability assays using liver S9 fractions.

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